molecular formula C16H20ClF2N5O B10930374 N-[3-(4-chloro-3-methyl-1H-pyrazol-1-yl)propyl]-2-[3-(difluoromethyl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl]acetamide

N-[3-(4-chloro-3-methyl-1H-pyrazol-1-yl)propyl]-2-[3-(difluoromethyl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl]acetamide

Cat. No.: B10930374
M. Wt: 371.81 g/mol
InChI Key: RWQGYTHKOPWZLE-UHFFFAOYSA-N
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Description

N-[3-(4-chloro-3-methyl-1H-pyrazol-1-yl)propyl]-2-[3-(difluoromethyl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl]acetamide is a complex organic compound that belongs to the class of pyrazole derivatives. These compounds are known for their diverse pharmacological activities, including antileishmanial and antimalarial properties . The unique structure of this compound, featuring both chloro and difluoromethyl groups, contributes to its distinct chemical and biological properties.

Preparation Methods

The synthesis of N-[3-(4-chloro-3-methyl-1H-pyrazol-1-yl)propyl]-2-[3-(difluoromethyl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl]acetamide typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole ring, followed by the introduction of the chloro and difluoromethyl groups. The final step involves the formation of the acetamide linkage. Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: The presence of the chloro and difluoromethyl groups makes it susceptible to oxidation reactions, often using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The pyrazole ring can undergo substitution reactions, particularly nucleophilic substitution, where the chloro group can be replaced by other nucleophiles. Common reagents and conditions used in these reactions include organic solvents like dichloromethane, methanol, and reaction temperatures ranging from room temperature to reflux conditions.

Scientific Research Applications

N-[3-(4-chloro-3-methyl-1H-pyrazol-1-yl)propyl]-2-[3-(difluoromethyl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl]acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[3-(4-chloro-3-methyl-1H-pyrazol-1-yl)propyl]-2-[3-(difluoromethyl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl]acetamide involves its interaction with specific molecular targets. In the case of its antileishmanial activity, it is believed to inhibit the enzyme dihydrofolate reductase, which is crucial for the survival of the parasite. The compound’s structure allows it to bind effectively to the active site of the enzyme, blocking its function and leading to the death of the parasite .

Comparison with Similar Compounds

Similar compounds to N-[3-(4-chloro-3-methyl-1H-pyrazol-1-yl)propyl]-2-[3-(difluoromethyl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl]acetamide include other pyrazole derivatives such as:

Properties

Molecular Formula

C16H20ClF2N5O

Molecular Weight

371.81 g/mol

IUPAC Name

N-[3-(4-chloro-3-methylpyrazol-1-yl)propyl]-2-[3-(difluoromethyl)-5,6-dihydro-4H-cyclopenta[c]pyrazol-1-yl]acetamide

InChI

InChI=1S/C16H20ClF2N5O/c1-10-12(17)8-23(21-10)7-3-6-20-14(25)9-24-13-5-2-4-11(13)15(22-24)16(18)19/h8,16H,2-7,9H2,1H3,(H,20,25)

InChI Key

RWQGYTHKOPWZLE-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C=C1Cl)CCCNC(=O)CN2C3=C(CCC3)C(=N2)C(F)F

Origin of Product

United States

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